molecular formula C7H8N2O3S B11898923 Ethyl 2-carbamoylthiazole-4-carboxylate

Ethyl 2-carbamoylthiazole-4-carboxylate

Cat. No.: B11898923
M. Wt: 200.22 g/mol
InChI Key: MLHREOCVLAMOAF-UHFFFAOYSA-N
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Description

Ethyl 2-carbamoylthiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then further reacted with appropriate reagents to introduce the carbamoyl group .

Industrial Production Methods

Industrial production of ethyl 2-carbamoylthiazole-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-carbamoylthiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Ethyl 2-carbamoylthiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-carbamoylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of carbamoyl and carboxylate groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 2-carbamoylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its thiazole ring structure, which is known to contribute to various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound features a thiazole ring with both carbamoyl and carboxylate groups. The molecular formula is C8H8N2O3SC_8H_8N_2O_3S, and it has a molecular weight of approximately 216.23 g/mol. The presence of the thiazole moiety is critical for its biological interactions, making it a focal point for research in drug development.

Biological Activities

Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including:

  • Antimicrobial Properties : this compound has shown potential against various pathogens, demonstrating its ability to inhibit bacterial growth.
  • Anticancer Activity : Studies have suggested that this compound may induce apoptosis in cancer cells by interfering with specific cellular pathways.
  • Enzyme Inhibition : The compound can interact with enzymes, potentially disrupting biochemical pathways essential for pathogen survival or cancer cell proliferation.

The mechanism by which this compound exerts its effects often involves binding to active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of critical cellular processes:

  • Enzyme Binding : The thiazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to competitive inhibition.
  • Cell Cycle Disruption : In cancer cells, the compound may induce multipolar mitotic spindles, resulting in aberrant cell division and subsequent cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-amino-5-chlorothiazole-4-carboxylateContains an amino group and chlorine atomDifferent activity profiles
Ethyl 2-formylthiazole-4-carboxylateContains a formyl group instead of carbamoylVaries in reactivity due to aldehyde
Ethyl thiazole-4-carboxylateLacks the carbamoyl substitutionSimpler structure leads to different applications

These comparisons illustrate that while this compound shares common features with other thiazole derivatives, its unique functional groups confer distinct properties and potential applications.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. This was attributed to its ability to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
  • Enzyme Interaction Studies : High-throughput screening revealed that this compound inhibits specific kinases involved in cancer progression. Detailed kinetic studies indicated that it acts as a competitive inhibitor, providing insights into its mechanism of action.

Properties

IUPAC Name

ethyl 2-carbamoyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-2-12-7(11)4-3-13-6(9-4)5(8)10/h3H,2H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHREOCVLAMOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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